molecular formula C14H18N2 B1337754 2-(4-Benzylpiperidino)acetonitrile CAS No. 25842-31-3

2-(4-Benzylpiperidino)acetonitrile

Cat. No.: B1337754
CAS No.: 25842-31-3
M. Wt: 214.31 g/mol
InChI Key: SHAVSWMWBQLOQB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-(4-Benzylpiperidino)acetonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with lipid membranes, enhancing their fluctuation and destabilization . These interactions are crucial for understanding the stability and dynamic behavior of biological membranes, which are essential for processes such as membrane trafficking and autophagy .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce destabilization in lipid bilayers, which can impact membrane integrity and cellular communication . Additionally, the compound’s interaction with lipid membranes can lead to changes in cell division rates and other cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been shown to enhance the fluctuation of lipid membranes, which is a critical factor in the stability and dynamic nature of biological membranes . These interactions may involve hydrogen bonding and hydrophobic interactions, which contribute to the compound’s ability to destabilize lipid bilayers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. The stability of this compound in various experimental conditions is crucial for its application in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may not produce significant biochemical changes . Understanding the threshold effects and optimal dosages is essential for its safe and effective use in research .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels . The compound’s role in these pathways can affect the overall metabolic balance within cells, highlighting its importance in biochemical studies .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which are critical for its biological activity .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its role in cellular processes . Understanding these localization mechanisms is essential for elucidating the compound’s biochemical properties .

Properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c15-8-11-16-9-6-14(7-10-16)12-13-4-2-1-3-5-13/h1-5,14H,6-7,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAVSWMWBQLOQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443413
Record name (4-Benzylpiperidin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25842-31-3
Record name (4-Benzylpiperidin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound is synthesized by coupling of 4-Benzyl-piperidine and bromoacetonitrile analogously to the preparation of Intermediate 149.2 as a colorless oil; ES-MS: M+=215.2: AtRet=2.90.
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Synthesis routes and methods II

Procedure details

40.8 ml of triethylamine and 22.2 g of chloroacetonitrile are dissolved in 180 ml of toluene, and 51.6 g of 4-benzylpiperidine are then added dropwise all at once.
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40.8 mL
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22.2 g
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180 mL
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51.6 g
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